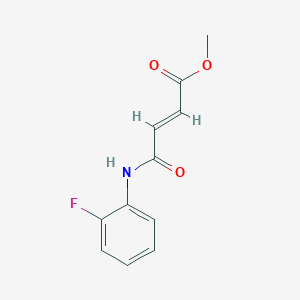![molecular formula C21H23N3O3 B281965 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281965.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, MPAA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death, which may explain the anticancer activity of MPAA. MPAA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular signaling pathways. Inhibition of this protein may contribute to the anti-inflammatory and analgesic properties of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPAA has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, MPAA has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. These effects may contribute to the potential therapeutic applications of MPAA in cancer and inflammation.
実験室実験の利点と制限
MPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. MPAA has also been found to exhibit significant pharmacological properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of MPAA in lab experiments. For example, the exact mechanism of action of MPAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, MPAA has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPAA. One area of interest is the development of more potent and selective derivatives of MPAA. These derivatives may exhibit improved pharmacological properties and may be more effective in treating certain diseases. Another area of interest is the study of the mechanism of action of MPAA. A better understanding of the molecular targets of MPAA may lead to the development of more targeted therapies. Finally, the potential use of MPAA in combination with other drugs or therapies is an area of interest for future research. Combination therapies may lead to improved efficacy and reduced toxicity.
合成法
The synthesis of MPAA involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas, which leads to the formation of MPAA. The synthesis of MPAA has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
科学的研究の応用
MPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity and has been shown to inhibit the growth of various cancer cell lines. MPAA has also been found to exhibit antiviral activity against the hepatitis C virus and has been shown to inhibit the replication of the virus. In addition, MPAA has been found to exhibit anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of pain and inflammation.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(Z)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-3-2-4-19(15-16)24-13-11-23(12-14-24)18-7-5-17(6-8-18)22-20(25)9-10-21(26)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,26,27)/b10-9- |
InChIキー |
NZZJNGKYFGFRMH-KTKRTIGZSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



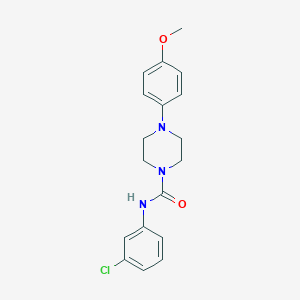
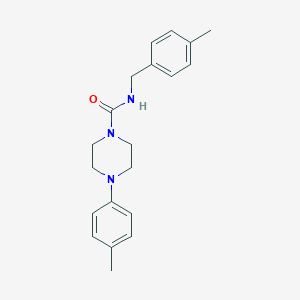

![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)

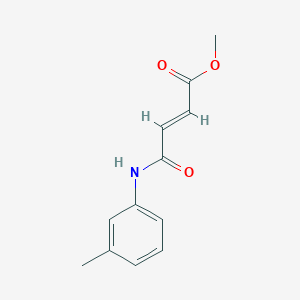
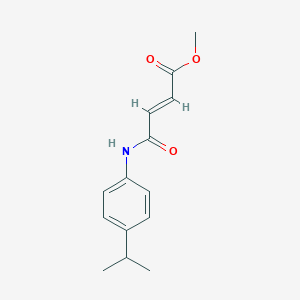


![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
